1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be either aryl or alkyl groups . This compound is known for its vivid color properties, making it useful in various dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol typically involves azo coupling reactions. Azo coupling is an electrophilic substitution reaction where an aryl diazonium cation reacts with another aryl ring, especially those substituted with electron-donating groups . The reaction conditions often require maintaining low temperatures to stabilize the diazonium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions. The process begins with the formation of diazonium salts from aromatic amines, followed by coupling with naphthol derivatives under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Yields aromatic amines.
Substitution: Results in substituted azo compounds with different functional groups.
Scientific Research Applications
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol involves its interaction with molecular targets through the azo group. The compound can undergo photochemical isomerization, changing from trans to cis forms upon exposure to light. This property is utilized in various applications, including photoresponsive materials .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with similar photochemical properties.
Disperse Orange 1: A dye with comparable color properties used in textile applications.
Methyl Orange: An azo dye used as an acid-base indicator.
Uniqueness
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol is unique due to its specific structural features, which confer distinct color properties and stability. Its ability to undergo photochemical isomerization makes it valuable in specialized applications .
Properties
CAS No. |
83249-36-9 |
---|---|
Molecular Formula |
C24H20N4O |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[(2,5-dimethyl-4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N4O/c1-16-15-22(17(2)14-21(16)26-25-19-9-4-3-5-10-19)27-28-24-20-11-7-6-8-18(20)12-13-23(24)29/h3-15,29H,1-2H3 |
InChI Key |
OIUONFKAYDARJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC3=CC=CC=C32)O)C)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.